molecular formula C10H10F3NO B12999094 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B12999094
M. Wt: 217.19 g/mol
InChI Key: VSEFIWPFBZGMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO. This compound features a pyridine ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts additional steric hindrance and electronic effects. This makes it distinct from other trifluoromethylpyridine derivatives and can lead to different reactivity and biological activity profiles.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NO/c1-6-9(10(11,12)13)4-8(5-14-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

VSEFIWPFBZGMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.